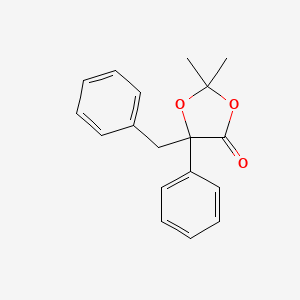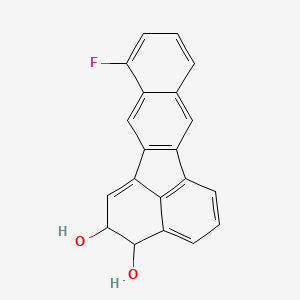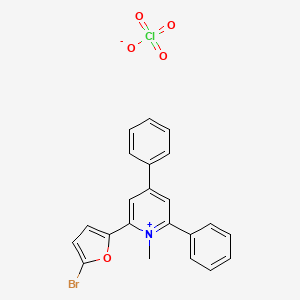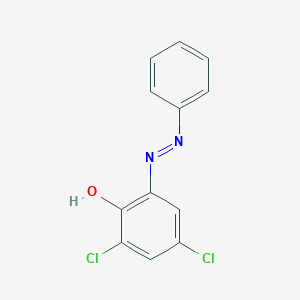
2-Ethyl-1-methyl-1-(2-methylphenyl)-3-propyl-2,3-dihydro-1H-indene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-1-methyl-1-(2-methylphenyl)-3-propyl-2,3-dihydro-1H-indene is an organic compound with a complex structure It belongs to the class of indenes, which are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1-methyl-1-(2-methylphenyl)-3-propyl-2,3-dihydro-1H-indene typically involves multi-step organic reactions. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods allow for precise control over reaction conditions, leading to consistent product quality and higher efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-1-methyl-1-(2-methylphenyl)-3-propyl-2,3-dihydro-1H-indene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
2-Ethyl-1-methyl-1-(2-methylphenyl)-3-propyl-2,3-dihydro-1H-indene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-1-butanol: An organic compound with a similar structure but different functional groups.
2-Ethyl-1-butanol: Another related compound with distinct chemical properties.
Uniqueness
2-Ethyl-1-methyl-1-(2-methylphenyl)-3-propyl-2,3-dihydro-1H-indene is unique due to its specific arrangement of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial purposes.
Propriétés
| 137818-70-3 | |
Formule moléculaire |
C22H28 |
Poids moléculaire |
292.5 g/mol |
Nom IUPAC |
2-ethyl-3-methyl-3-(2-methylphenyl)-1-propyl-1,2-dihydroindene |
InChI |
InChI=1S/C22H28/c1-5-11-17-18-13-8-10-15-21(18)22(4,19(17)6-2)20-14-9-7-12-16(20)3/h7-10,12-15,17,19H,5-6,11H2,1-4H3 |
Clé InChI |
UDZHHFKNKBQOFA-UHFFFAOYSA-N |
SMILES canonique |
CCCC1C(C(C2=CC=CC=C12)(C)C3=CC=CC=C3C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(Trimethylsilyl)oxy][1,2,4]diazaphospholo[1,5-a]pyridine](/img/structure/B14286388.png)


![4,5-Bis[(2-ethylhexyl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B14286413.png)

![1,1',1''-{[(Cyclopent-2-en-1-yl)methoxy]methanetriyl}tribenzene](/img/structure/B14286448.png)
![2-[4-(4-Methylphenyl)buta-1,3-diyn-1-yl]pyridine](/img/structure/B14286449.png)
